molecular formula C14H11BrN4O2S2 B2553242 N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-43-0

N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2553242
CAS RN: 1114902-43-0
M. Wt: 411.29
InChI Key: WQGZARWIMLASNM-UHFFFAOYSA-N
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Description

The compound "N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related thiazolo[4,5-d]pyrimidin-6(7H)-yl moieties and their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of related thiazolopyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with a thienopyrimidin moiety was achieved by condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of thiazolo[3,2-a]pyrimidinones utilized doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide, leading to the formation of the desired products with the elimination of by-products like aniline . These methods suggest that the synthesis of the compound may also involve electrophilic building blocks and condensation reactions.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound was determined to belong to the tetragonal system with specific space group parameters . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values . These techniques would likely be applicable in analyzing the molecular structure of "N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide".

Chemical Reactions Analysis

The chemical reactivity of thiazolopyrimidine derivatives can be inferred from their interactions with other molecules. For instance, molecular docking studies can reveal how these compounds might interact with biological targets, such as enzymes or receptors . The reactivity can also be influenced by the presence of functional groups, such as the methylthio group, which could participate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives can be characterized by their inhibitory concentrations (IC50) against various cancer cell lines, indicating their potential as antiproliferative agents . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insights into the compound's chemical stability and reactivity . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to understand the distribution of electronic density, which is crucial for predicting sites of chemical reactivity .

Scientific Research Applications

Antimicrobial Activity

A study by Kerru et al. (2019) synthesized a new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds, including ones similar to N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, demonstrated significant in vitro antimicrobial activity against various bacterial strains like E. coli and B. subtilis. The study highlights the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).

Antitumor Evaluation

El-Morsy et al. (2017) reported on the antitumor activity of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. These compounds were evaluated against the human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate antitumor activity. This suggests the potential of such compounds in cancer research and treatment (El-Morsy et al., 2017).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2008) synthesized analogues of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and nonclassical analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, related to N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, were found to be potent against human TS and DHFR, indicating their potential in the treatment of diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, further studies could be conducted to optimize its properties .

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2S2/c1-22-14-18-12-11(23-14)13(21)19(7-16-12)6-10(20)17-9-4-2-8(15)3-5-9/h2-5,7H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGZARWIMLASNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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